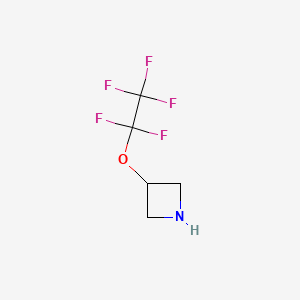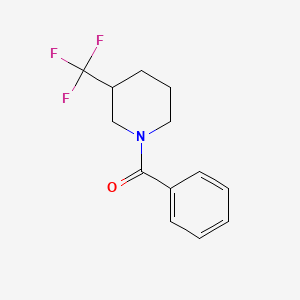![molecular formula C7H9N3O2 B13486785 3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The azidomethyl group in this compound introduces a reactive azide functionality, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be constructed via the photochemical addition of propellane to diacetyl.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced by reacting the bicyclo[1.1.1]pentane intermediate with azidomethyl reagents under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis of bicyclo[1.1.1]pentane derivatives typically involves flow photochemical processes and batch reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Aminomethyl Derivatives: Formed via reduction of the azide group.
Triazole Derivatives: Formed via cycloaddition reactions.
Scientific Research Applications
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Biology: Employed in the development of molecular probes and bioorthogonal chemistry.
Materials Science: Utilized in the synthesis of novel materials with unique properties, such as molecular rods and rotors.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily determined by the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with various biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive amine derivatives .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: A derivative with a methoxycarbonyl group instead of an azidomethyl group.
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: A derivative with an aminomethyl group.
Uniqueness
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-(azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c8-10-9-4-6-1-7(2-6,3-6)5(11)12/h1-4H2,(H,11,12) |
InChI Key |
ASESFLADQKIIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



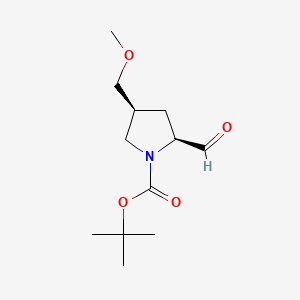


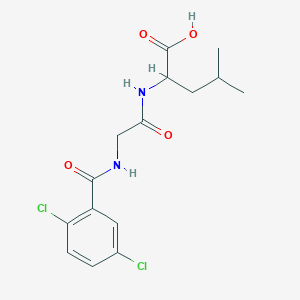
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
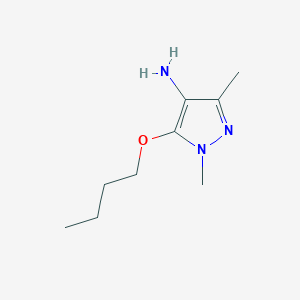

![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
